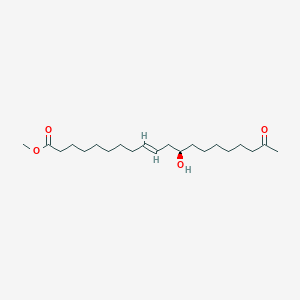![molecular formula C9H13N3Na2O11P2 B13387695 [[5-(4-Amino-2-keto-pyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-oxido-phosphoryl] hydrogen phosphate](/img/structure/B13387695.png)
[[5-(4-Amino-2-keto-pyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-oxido-phosphoryl] hydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium cytidine 5’-diphosphate is a nucleotide derivative that plays a crucial role in various biochemical processes. It is composed of a cytidine molecule linked to a diphosphate group, with two sodium ions balancing the charge. This compound is involved in the synthesis of nucleic acids and phospholipids, making it essential for cellular functions and metabolic pathways.
準備方法
Synthetic Routes and Reaction Conditions: Disodium cytidine 5’-diphosphate can be synthesized from cytidine monophosphate or uridine monophosphate through the transfer of a phosphoryl group, catalyzed by the enzyme uridylate kinase. The reaction typically involves the use of adenosine triphosphate as a phosphoryl donor and occurs under mild conditions with a pH range of 7.0 to 8.0 .
Industrial Production Methods: Industrial production of disodium cytidine 5’-diphosphate often involves microbial fermentation using genetically engineered strains of yeast or bacteria. These microorganisms are cultured in bioreactors under controlled conditions to maximize yield. The product is then purified through a series of chromatographic techniques to achieve the desired purity .
化学反応の分析
Types of Reactions: Disodium cytidine 5’-diphosphate undergoes various chemical reactions, including:
Phosphorylation: It can be phosphorylated to form cytidine triphosphate.
Hydrolysis: It can be hydrolyzed to produce cytidine monophosphate and inorganic phosphate.
Substitution: It can participate in substitution reactions to form cytidine diphosphate derivatives.
Common Reagents and Conditions:
Phosphorylation: Adenosine triphosphate and kinase enzymes.
Hydrolysis: Acidic or enzymatic conditions.
Substitution: Various nucleophiles under mild to moderate conditions.
Major Products:
- Cytidine triphosphate
- Cytidine monophosphate
- Cytidine diphosphate derivatives
科学的研究の応用
Disodium cytidine 5’-diphosphate has a wide range of applications in scientific research:
- Chemistry: Used as a substrate in enzymatic assays to study nucleotide metabolism.
- Biology: Plays a role in the synthesis of nucleic acids and phospholipids, essential for cell membrane integrity and function.
- Medicine: Investigated for its potential neuroprotective effects and its role in cognitive enhancement and stroke recovery .
- Industry: Utilized in the production of nucleotides and nucleotide analogs for pharmaceutical applications .
作用機序
Disodium cytidine 5’-diphosphate exerts its effects by participating in various biochemical pathways. It serves as a precursor for the synthesis of cytidine triphosphate, which is essential for RNA and DNA synthesis. It also plays a role in the formation of phosphatidylcholine, a key component of cell membranes. The compound interacts with enzymes such as uridylate kinase and cytidylate kinase, facilitating the transfer of phosphoryl groups and the synthesis of nucleotides .
類似化合物との比較
- Cytidine monophosphate
- Cytidine triphosphate
- Uridine diphosphate
Comparison: Disodium cytidine 5’-diphosphate is unique in its ability to act as an intermediate in both nucleotide and phospholipid synthesis. Unlike cytidine monophosphate, which is primarily involved in RNA synthesis, disodium cytidine 5’-diphosphate also contributes to the formation of phosphatidylcholine. Compared to cytidine triphosphate, it is less phosphorylated but still plays a crucial role in cellular metabolism .
特性
IUPAC Name |
disodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O11P2.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDYAAWYYNVXEB-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3Na2O11P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

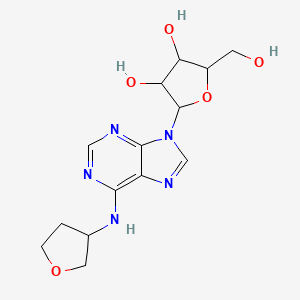

![7-[5-Hydroxy-2-(3-hydroxyoct-1-enyl)-3-oxocyclopentyl]heptanoic acid](/img/structure/B13387639.png)
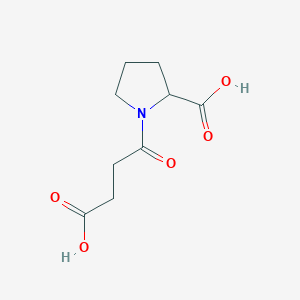
![3-[(21S,22S)-11-ethyl-16-(1-hexoxyethyl)-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacos-11-en-22-yl]propanoic acid](/img/structure/B13387648.png)
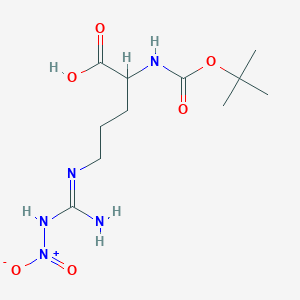
![(E,6R)-2-(hydroxymethyl)-6-[(1S,3R,6S,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.0^{1,3.0^{3,8.0^{12,16]octadecanyl]hept-2-enoic acid](/img/structure/B13387658.png)
![2-[(5-bromanyl-4-chloranyl-1H-indol-3-yl)oxy]oxane-3,4,5-triol](/img/structure/B13387661.png)
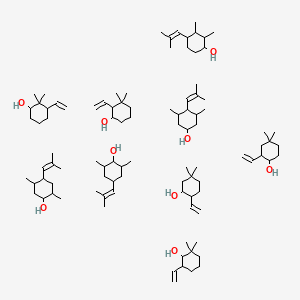
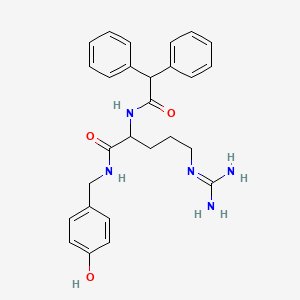
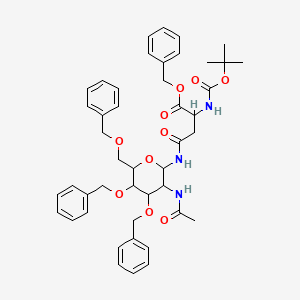
![1-[(Tert-butoxy)carbonyl]-4-(propan-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13387700.png)
